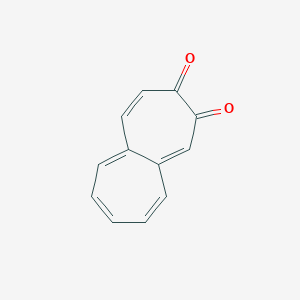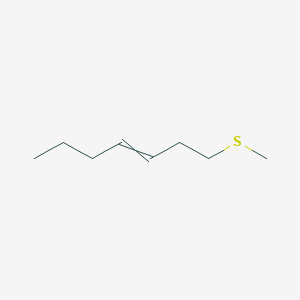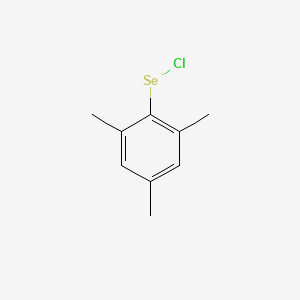
2,4,6-Trimethylbenzene-1-selenenyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethylbenzene-1-selenenyl chloride is an organoselenium compound characterized by the presence of selenium and chlorine atoms attached to a benzene ring substituted with three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzene-1-selenenyl chloride typically involves the reaction of 2,4,6-trimethylbenzeneselenenyl bromide with a suitable chlorinating agent. One common method is the reaction of 2,4,6-trimethylbenzeneselenenyl bromide with thionyl chloride (SOCl₂) in an inert solvent such as methylene chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the bromide to the chloride derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,4,6-Trimethylbenzene-1-selenenyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methyl groups on the benzene ring.
Oxidation and Reduction: The selenium atom in the compound can undergo oxidation and reduction reactions, forming selenoxides and selenides, respectively.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄, HNO₃) under controlled conditions.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used to oxidize the selenium atom.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the chlorine atom under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Selenoxides and selenones.
Nucleophilic Substitution: Various organoselenium compounds with different substituents.
科学研究应用
2,4,6-Trimethylbenzene-1-selenenyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-selenium bonds.
Materials Science: The compound is explored for its potential in the development of novel materials, including semiconductors and catalysts.
Biological Studies: Organoselenium compounds, including this compound, are studied for their antioxidant properties and potential therapeutic applications.
作用机制
The mechanism of action of 2,4,6-Trimethylbenzene-1-selenenyl chloride involves its ability to act as an electrophile in various chemical reactions. The selenium atom can form stable intermediates with nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with thiol groups in proteins, leading to the modulation of enzymatic activity and redox processes .
相似化合物的比较
Similar Compounds
Benzeneselenenyl Chloride: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
2,4,6-Trimethylbenzeneselenenyl Bromide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness
2,4,6-Trimethylbenzene-1-selenenyl chloride is unique due to the presence of three methyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and materials science .
属性
CAS 编号 |
111122-81-7 |
|---|---|
分子式 |
C9H11ClSe |
分子量 |
233.61 g/mol |
IUPAC 名称 |
(2,4,6-trimethylphenyl) selenohypochlorite |
InChI |
InChI=1S/C9H11ClSe/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5H,1-3H3 |
InChI 键 |
HDCGTOKFKDFDQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Se]Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
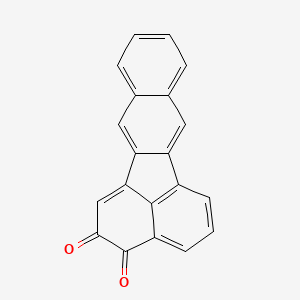
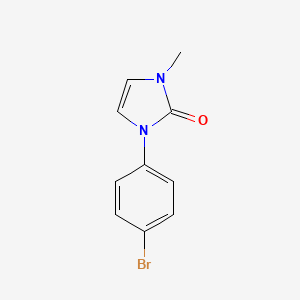
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)
![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)

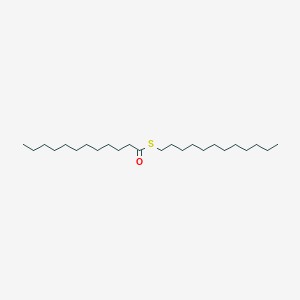

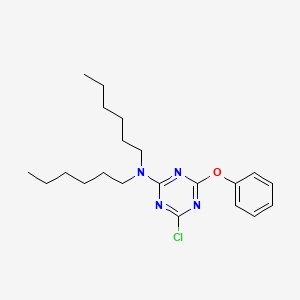
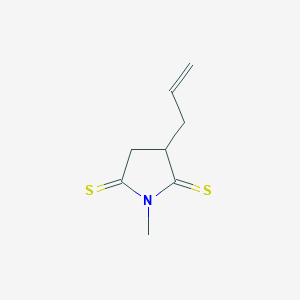
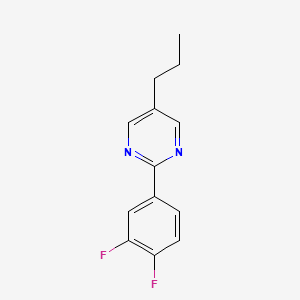
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
